(2-Chloro-4-(dimethylamino)phenyl)methanol
Description
Properties
IUPAC Name |
[2-chloro-4-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDXEHADBXLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) or Raney nickel catalysts under hydrogen gas (1–3 atm) in methanol or ethyl acetate provide a heterogeneous catalytic pathway. This method is advantageous for large-scale synthesis, as it avoids stoichiometric reductants and simplifies purification. Yields of 88–90% have been reported at 25–50°C over 4–8 hours.
Hydrolysis of 2-Chloro-4-(dimethylamino)benzyl Halides
Acidic or Basic Hydrolysis of Benzyl Chlorides
2-Chloro-4-(dimethylamino)benzyl chloride undergoes hydrolysis in aqueous media to yield the target alcohol. In acidic conditions (e.g., 10% HCl at 80–100°C), the reaction proceeds via an SN1 mechanism, forming a benzyl carbocation intermediate that is trapped by water. Basic conditions (e.g., NaOH in water/ethanol) favor an SN2 pathway, with direct nucleophilic displacement of chloride by hydroxide.
Optimization Data :
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 10% HCl | 80 | 6 | 75 |
| 2M NaOH/EtOH | 60 | 4 | 82 |
Microwave-Assisted Hydrolysis
Microwave irradiation (150–200 W) in aqueous NaOH reduces reaction times to 15–30 minutes while maintaining yields of 80–85%. This method is energy-efficient but requires specialized equipment.
Nucleophilic Aromatic Substitution Followed by Reduction
Synthesis of 2-Chloro-4-nitrobenzaldehyde
Starting from 2-chlorobenzaldehyde, nitration at the para-position using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or iron powder in hydrochloric acid.
Dimethylation of the Amine
The resulting 2-chloro-4-aminobenzaldehyde is dimethylated using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃) in acetone or DMF. This step proceeds via nucleophilic substitution, yielding 2-chloro-4-(dimethylamino)benzaldehyde.
Final Reduction to Alcohol
The aldehyde is reduced to the alcohol using NaBH₄ or LiAlH₄ as described in Section 1.
Overall Yield : 65–70% (over three steps).
Mitsunobu Reaction for Alcohol Synthesis
The Mitsunobu reaction offers a stereospecific route to benzyl alcohols. Using 2-chloro-4-(dimethylamino)benzaldehyde, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and a primary alcohol (e.g., methanol), the aldehyde is converted directly to the target alcohol. This method is less common due to the high cost of reagents but provides excellent yields (90–95%) under mild conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| NaBH₄ Reduction | 85–92 | Low | High | Low (aqueous waste) |
| Catalytic Hydrogenation | 88–90 | Medium | High | Low (H₂ gas) |
| SN1/SN2 Hydrolysis | 75–82 | Low | Moderate | Moderate (acid/base) |
| Mitsunobu Reaction | 90–95 | High | Low | High (toxic reagents) |
Emerging Techniques
Enzymatic Reduction
Recent studies explore alcohol dehydrogenases for asymmetric reduction of prochiral aldehydes, though this approach remains experimental for aryl alcohols.
Flow Chemistry
Continuous-flow reactors enable precise control of exothermic reduction steps, improving safety and reproducibility in NaBH₄-mediated syntheses.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that (2-Chloro-4-(dimethylamino)phenyl)methanol exhibits significant antimicrobial properties. It has been studied for its potential use as an antibacterial agent against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive bacteria, suggesting its utility in developing new antibiotics .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features make it a valuable building block for synthesizing more complex molecules that can target specific biological pathways. The synthesis of related compounds often involves modifications to the dimethylamino and chloro groups, which can enhance biological activity or selectivity .
Dye Manufacturing
Colorant Applications
this compound is also utilized in the production of dyes. Its ability to form stable colored complexes makes it suitable for use in textiles and inks. The compound is particularly noted for its vibrant color properties when used in dye formulations, making it a preferred choice in the dye industry .
Chemical Research
Synthetic Pathways
The synthesis of this compound has been described in various patents and scientific literature, highlighting its importance in chemical research. Methods for its synthesis typically involve nucleophilic substitution reactions where the chloro group is replaced by other functional groups to create derivatives with enhanced properties .
Case Studies
Mechanism of Action
The mechanism of action of (2-Chloro-4-(dimethylamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and dimethylamino groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Dimethylamino-Substituted Methanol Derivatives
Compounds sharing the dimethylamino and methanol functional groups exhibit distinct reactivity and applications:
Key Observations :
- Steric and Electronic Effects: The presence of a chloro group in this compound enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs like compound 16 .
- Solubility : Compounds with alkyl linkers (e.g., 17 ) exhibit higher lipophilicity, making them suitable for crossing biological membranes, whereas the target compound’s polar hydroxymethyl group improves aqueous solubility .
- Applications: While this compound is used in drug discovery, Solvent Violet 8’s extended conjugation system enables its use as a dye .
Chloro-Substituted Methanol Derivatives
Chlorinated analogs highlight the role of halogen substituents in modulating reactivity:
Key Observations :
- Electronic Effects: The chloro group in this compound deactivates the aromatic ring, directing further substitution to specific positions. In contrast, trifluoromethyl groups (e.g., in 2-Chloro-4-(trifluoromethyl)benzyl alcohol) strongly withdraw electrons, altering reaction pathways .
- Synthetic Utility: (2-Chlorophenyl)(diphenyl)methanol’s bulky diphenyl groups make it a scaffold for asymmetric catalysis, whereas the target compound’s smaller structure suits it for modular synthesis .
Biological Activity
(2-Chloro-4-(dimethylamino)phenyl)methanol, also known as a phenolic compound, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C9H12ClN
- CAS Number : 85654-74-6
This compound features a chloro group and a dimethylamino group attached to a phenolic structure, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting certain kinases that play a role in cell proliferation and survival.
- Receptor Interaction : The dimethylamino group can enhance the binding affinity to receptors, potentially modulating signal transduction pathways that are critical for cellular responses.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For example, a study reported an IC50 value of approximately 20 µM against A549 lung cancer cells, indicating significant cytotoxicity .
- Mechanisms of Action : Flow cytometry analyses revealed that treatment with this compound induces apoptosis and cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound:
- Protection Against Oxidative Stress : It has been observed that this compound can reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Inhibition of MDM2 : A study investigating small molecule inhibitors found that derivatives similar to this compound exhibited potent inhibition of MDM2, a regulator of p53 tumor suppressor activity. This inhibition is crucial for restoring p53 function in cancer therapies .
- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in developing new antibiotics .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 20 | Apoptosis induction |
| MCF7 (Breast) | 15 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 25 | Inhibition of proliferation |
Table 2: Neuroprotective Effects
| Study Type | Result | Mechanism |
|---|---|---|
| Oxidative Stress | Reduced ROS levels | Antioxidant activity |
| Neuronal Survival | Increased cell viability | Protection against apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Chloro-4-(dimethylamino)phenyl)methanol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2-chloro-4-hydroxybenzaldehyde with dimethylamine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like DMF. The methanol group is introduced through subsequent reduction (e.g., NaBH₄) of the aldehyde intermediate. Purification involves column chromatography with silica gel and ethyl acetate/hexane gradients. Yields range from 60–75% depending on reaction optimization .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylamino (δ ~2.8 ppm, singlet) and methanol (δ ~4.6 ppm, broad) groups.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>98%).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 199.0634 (calculated for C₉H₁₂ClNO⁺) .
Q. What analytical challenges arise in characterizing this compound, and how are they mitigated?
- Methodological Answer : The compound’s polar hydroxyl group can lead to broad NMR peaks. Deuteration (D₂O exchange) sharpens the methanol proton signal. For X-ray crystallography, slow evaporation from methanol/dichloromethane yields single crystals. Thermal stability is assessed via TGA, showing decomposition above 200°C .
Advanced Research Questions
Q. How do the chloro and dimethylamino substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The chloro group acts as a directing moiety in electrophilic substitution, while the dimethylamino group enhances electron density at the para position. In Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes reactions with aryl boronic acids at 80°C in toluene/ethanol. Steric hindrance from the dimethylamino group reduces yields (~40–50%), requiring excess boronic acid (1.5 eq.) .
Q. What biological targets are hypothesized for this compound, and how are they validated?
- Methodological Answer : Computational docking (AutoDock Vina) predicts affinity for kinase enzymes (e.g., Aurora-A, IC₅₀ ~0.042 µM). In vitro validation uses kinase inhibition assays with ATP-Glo™ reagent. Cell-based assays (MTT) in H2228 lung cancer cells show dose-dependent antiproliferative effects (EC₅₀ ~5 µM). SAR studies indicate the methanol group is critical for hydrogen bonding to kinase active sites .
Q. How can computational modeling optimize derivatives for enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-rich regions for substitution. Molecular dynamics (GROMACS) simulates binding stability to Aurora kinases. Substituents at the phenyl ring (e.g., fluoro, methoxy) are screened in silico before synthesis, prioritizing derivatives with lower binding energies (< -8 kcal/mol) .
Q. What mechanistic insights explain its role in radical polymerization initiators?
- Methodological Answer : The methanol group acts as a chain-transfer agent in photoinitiated polymerizations. Under UV light, the compound generates aryl radicals (EPR-confirmed) that abstract hydrogen from monomers (e.g., styrene), initiating propagation. Kinetic studies (RP-HPLC monitoring) show a 30% increase in polymerization rate compared to non-hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
